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Compound of Interest

Compound Name: AMG-548 dihydrochloride

Cat. No.: B15379642

A Note on Data Availability: Publicly available information on the in vivo efficacy of AMG-548, a
selective p38a inhibitor, is limited. While early clinical trials were initiated, detailed efficacy
results have not been widely published. It has been reported that despite its potent in vitro
activity, concerns regarding elevated liver enzymes may have impacted its clinical
development.[1] This guide therefore presents the available in vitro data for AMG-548 and
contrasts it with the extensive preclinical and clinical efficacy data of AMG 510 (Sotorasib), a
landmark inhibitor of KRAS G12C. This comparison serves to highlight the distinct mechanisms
and therapeutic applications of these two targeted therapies developed by Amgen.

In Vitro Efficacy

The in vitro potency of AMG-548 and AMG 510 reflects their high selectivity for their respective
targets. AMG-548 demonstrates potent inhibition of the p38a kinase and subsequent cytokine
release, while AMG 510 effectively targets the mutant KRAS G12C protein, leading to the
suppression of downstream signaling pathways.
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AMG 510
Parameter AMG-548 . Reference
(Sotorasib)
Target p38a KRAS G12C [2]
Ki (p380a) 0.5nM [2]
Ki (p38PB) 36 nM [2]
Ki (p38y) 2600 nM [2]
Ki (p38%) 4100 nM [2]
IC50 (LPS-stimulated
_ 3nM [2]
TNFa in whole blood)
IC50 (LPS-stimulated
_ 7 nM [2]
IL-1( in whole blood)
IC50 (TNFa-induced
_ 0.7 nM [2]
IL-8 in whole blood)
IC50 (IL-1B-induced
1.3 nM [2]

IL-6 in whole blood)

Cellular p-ERK IC90

Not specified, but
potent inhibition

observed

[3]

Effect on Cell Viability

Selectively impairs
viability of KRAS
G12C mutant cell

lines

In Vivo Efficacy

The in vivo efficacy of AMG 510 has been demonstrated in various preclinical models and

subsequently confirmed in clinical trials for the treatment of KRAS G12C-mutated non-small

cell lung cancer (NSCLC).[5][6] In contrast, detailed in vivo efficacy data for AMG-548 in

disease models is not readily available in the public domain. The provided pharmacokinetic

data indicates good oral bioavailability in preclinical species.[2]
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AMG-548 Pharmacokinetics[2]

Species Oral Bioavailability (F) Half-life (t1/2)
Rat 62% 4.6 hours
Dog 47% 7.3 hours

AMG 510 (Sotorasib) In Vivo Efficacy in Xenograft Models

Model Treatment Outcome Reference

Dose-dependent

) tumor regression; 180
10-180 mg/kg, daily
H358 xenografts mg/kg led to 90%
oral gavage for 21 [4]
(KRAS G120C) tumor growth

days N
inhibition and 30%

complete regression.

A549 xenografts

i Not specified No significant effect. [4]
(KRAS wild-type)

Patient-derived
xenograft (PDX)
model of KRAS G12C

colorectal cancer

Reduced tumor
100 mg/kg, oral volume by 65% after [4]
28 days.

Dose-dependent
MIA PaCa-2 T2

Not specified tumor growth [3]
xenografts

inhibition.

Signaling Pathways

The distinct mechanisms of action of AMG-548 and AMG 510 are best understood by
visualizing their respective signaling pathways.
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Environmental Stress / Inflammatory Cytokines

(UV, Osmotic Shock, Cytokines (TNFa, IL-1[3))

Upstrealg Kinases

(MAPSK (e.g., ASK1, TAKl))
(MAPZK (MKK3/6) AMG-548

p38 MAPK

Downstream Effectors
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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amg-548]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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